molecular formula C20H20N6O2S2 B11628417 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628417
M. Wt: 440.5 g/mol
InChI Key: XHKMCFMSYGVFFR-PTNGSMBKSA-N
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Description

The compound (5Z)-5-[(2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the imidazole ring and the thiazolidinone moiety. Key reagents and conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides and sulfones.

    Reduction: The pyrido[1,2-a]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrido[1,2-a]pyrimidine derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

The compound has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses. The imidazole ring is known to bind to metal ions, which can affect the function of metalloproteins.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness

The unique combination of the imidazole ring, pyrido[1,2-a]pyrimidine core, and thiazolidinone moiety sets this compound apart from others

Properties

Molecular Formula

C20H20N6O2S2

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N6O2S2/c1-13-5-3-9-26-17(13)23-16(22-6-4-8-25-10-7-21-12-25)14(18(26)27)11-15-19(28)24(2)20(29)30-15/h3,5,7,9-12,22H,4,6,8H2,1-2H3/b15-11-

InChI Key

XHKMCFMSYGVFFR-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCCN4C=CN=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCCN4C=CN=C4

Origin of Product

United States

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